molecular formula C18H14F3N3O4S B11035384 ethyl 2-[3-[3-(acetyloxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

ethyl 2-[3-[3-(acetyloxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B11035384
M. Wt: 425.4 g/mol
InChI Key: ZNJCXKLDWZOXAG-UHFFFAOYSA-N
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Description

Ethyl 2-[3-[3-(acetyloxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a trifluoromethyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-[3-(acetyloxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Introduction of the Thiazole Ring: The pyrazole intermediate is then reacted with a thioamide or a similar sulfur-containing compound to form the thiazole ring.

    Acetylation: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the ester and acetyl functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group and the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and amines are common products.

    Substitution: Substituted esters and thioesters are typical products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, ethyl 2-[3-[3-(acetyloxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or anti-inflammatory effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-[3-[3-(acetyloxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The pyrazole and thiazole rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-[3-(hydroxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
  • Ethyl 2-[3-[3-(methoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
  • Ethyl 2-[3-[3-(fluoro)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

Uniqueness

What sets ethyl 2-[3-[3-(acetyloxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate apart from similar compounds is the presence of the acetyloxy group, which can undergo hydrolysis to release acetic acid, potentially enhancing its biological activity. Additionally, the trifluoromethyl group significantly increases its metabolic stability and lipophilicity, making it a more potent and durable compound in biological systems.

Properties

Molecular Formula

C18H14F3N3O4S

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 2-[3-(3-acetyloxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H14F3N3O4S/c1-3-27-16(26)14-9-29-17(22-14)24-15(18(19,20)21)8-13(23-24)11-5-4-6-12(7-11)28-10(2)25/h4-9H,3H2,1-2H3

InChI Key

ZNJCXKLDWZOXAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C3=CC(=CC=C3)OC(=O)C)C(F)(F)F

Origin of Product

United States

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